L-Carnitine (CAS 541-15-1), systematically known as (3-Carboxy-2-(R)-hydroxy-propyl)-trimethyl-ammonium inner salt, is a zwitterionic quaternary ammonium compound essential for the transport of long-chain fatty acids across the inner mitochondrial membrane via Carnitine Palmitoyltransferase 1 (CPT1). In its pure inner salt form, it is highly soluble in water (>2500 g/L at 20 °C) and extremely hygroscopic, often deliquescing upon exposure to ambient humidity. While its hygroscopicity presents handling challenges for solid dosage forms, this pure base form provides the highest mass fraction of active carnitine without counter-ion interference. Consequently, it serves as the strict material standard for high-concentration liquid formulations, parenteral nutrition, cell culture media supplementation, and as a primary synthetic precursor for esterified derivatives like Acetyl-L-Carnitine[1].
Substituting L-Carnitine inner salt with generic carnitine salts or racemic mixtures fundamentally alters formulation stability, biological efficacy, and synthetic utility. L-Carnitine Tartrate and Fumarate are engineered with counter-ions to reduce hygroscopicity for solid tableting, but this significantly reduces the active carnitine mass fraction and introduces organic acids that may be undesirable in sterile injectables or specific bioreactor media[1]. Furthermore, substitution with D,L-Carnitine (a racemic mixture) is biologically hazardous; D-Carnitine is not only inactive but acts as a competitive inhibitor of CPT1, actively depleting intracellular L-Carnitine and halting beta-oxidation [2]. Therefore, the pure L-enantiomer inner salt must be specifically procured when maximum aqueous solubility, absence of counter-ions, or an unencumbered hydroxyl group for downstream esterification is required.
L-Carnitine inner salt is exceptionally hygroscopic and deliquescent, rapidly absorbing moisture and liquefying at relative humidities (RH) above 60%. In contrast, L-Carnitine L-Tartrate was specifically developed to resist moisture uptake, remaining a stable, free-flowing powder under standard ambient conditions. This dramatic difference in moisture affinity dictates procurement: the inner salt requires strict environmental controls and hermetic packaging, making it unsuitable for standard wet-granulation tableting without advanced microencapsulation, but ideal for rapid dissolution in aqueous systems [1].
| Evidence Dimension | Moisture uptake and deliquescence threshold |
| Target Compound Data | L-Carnitine inner salt: Deliquesces and liquefies rapidly at >60% RH |
| Comparator Or Baseline | L-Carnitine L-Tartrate: Remains a stable, non-hygroscopic crystalline powder at ≤60% RH |
| Quantified Difference | Qualitative phase shift (solid to liquid) in inner salt vs. stable solid in tartrate salt under identical humidity |
| Conditions | Ambient exposure at >60% Relative Humidity |
Forces buyers to select the inner salt strictly for liquid/injectable formulations or controlled synthesis, while routing solid dosage requirements to the tartrate or fumarate salts.
The pure L-Carnitine inner salt provides a 100% active carnitine mass fraction and exhibits extreme aqueous solubility, exceeding 2500 g/L at 20 °C. When compared to L-Carnitine L-Tartrate, which contains only ~68% active L-Carnitine by weight (due to the tartaric acid counter-ion) and has lower overall solubility, the inner salt allows for significantly higher concentration thresholds in liquid media. This makes the inner salt the only viable choice for ultra-high-concentration parenteral solutions, liquid ampoules, and high-density cell culture feeds where counter-ion accumulation must be avoided [1].
| Evidence Dimension | Active carnitine mass fraction and solubility |
| Target Compound Data | L-Carnitine inner salt: 100% active mass fraction, solubility >2500 g/L |
| Comparator Or Baseline | L-Carnitine L-Tartrate: ~68% active mass fraction, lower relative solubility |
| Quantified Difference | 32% higher active mass fraction per gram of raw material in the inner salt |
| Conditions | Aqueous dissolution at 20 °C |
Critical for formulating high-dose liquid nutritional supplements and sterile injectables without exceeding volume or osmolarity constraints.
The biological function of carnitine relies entirely on the L-enantiomer's ability to bind Carnitine Palmitoyltransferase 1 (CPT1) and transport long-chain fatty acids into the mitochondria. D-Carnitine, the unnatural enantiomer, not only lacks this transport capability but acts as a competitive inhibitor. Procurement of L-Carnitine with >99% enantiomeric excess (ee) is mandatory, as the presence of D-Carnitine in racemic mixtures (D,L-Carnitine) actively depletes tissue L-Carnitine levels and induces secondary carnitine deficiency, rendering generic racemic substitutes biologically toxic [1].
| Evidence Dimension | CPT1 binding and biological activity |
| Target Compound Data | L-Carnitine: Active substrate for CPT1, facilitates beta-oxidation |
| Comparator Or Baseline | D-Carnitine: Competitive inhibitor, depletes intracellular L-Carnitine |
| Quantified Difference | Absolute binary difference in activity (agonist vs. competitive inhibitor) |
| Conditions | In vivo mitochondrial fatty acid transport and CPT1 enzymatic assay |
Mandates strict procurement specifications for >99% enantiomeric purity (L-form) to avoid the toxic inhibitory effects of the D-enantiomer.
L-Carnitine inner salt possesses a free secondary hydroxyl group at the C3 position, making it the required starting material for synthesizing high-value esterified derivatives like Acetyl-L-Carnitine (ALCAR) and Propionyl-L-Carnitine. Attempting to use carnitine salts (like tartrate or fumarate) as synthetic precursors introduces competing counter-ions that complicate the esterification process, reduce yield, and require additional purification steps. Therefore, the pure zwitterionic inner salt is the standard procurement choice for pharmaceutical API synthesis .
| Evidence Dimension | Synthetic yield and process efficiency for O-acetylation |
| Target Compound Data | L-Carnitine inner salt: Direct esterification of the free hydroxyl group |
| Comparator Or Baseline | L-Carnitine Tartrate: Counter-ion interference requires prior neutralization/removal |
| Quantified Difference | Elimination of de-salting and neutralization steps in the synthetic pathway |
| Conditions | Industrial synthesis of Acetyl-L-Carnitine via acetic anhydride/acetyl chloride |
Streamlines pharmaceutical manufacturing workflows by providing a direct, unencumbered substrate for esterification.
Exploiting its >2500 g/L aqueous solubility and 100% active mass fraction, L-Carnitine inner salt is the optimal choice for liquid ampoules and intravenous formulations where tartrate or fumarate counter-ions would cause osmolarity or solubility issues [1].
Serving as the primary precursor, the pure inner salt provides an unencumbered secondary hydroxyl group for direct O-esterification, avoiding the costly de-salting and neutralization steps required if carnitine salts were used as starting materials .
Used to enhance beta-oxidation and reduce lipid accumulation in CHO cells and other biomanufacturing cell lines. The pure inner salt is preferred to avoid introducing tartaric or fumaric acid into tightly controlled, chemically defined bioreactor media[1].
Irritant